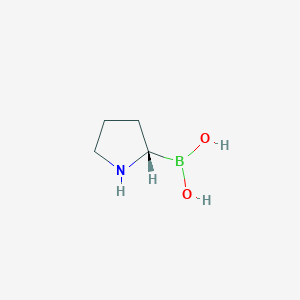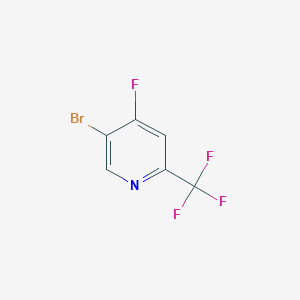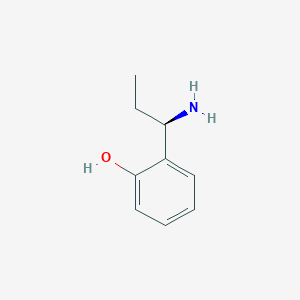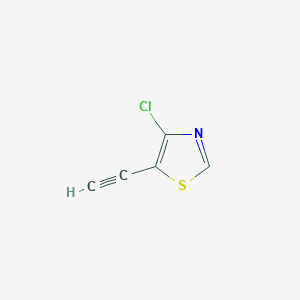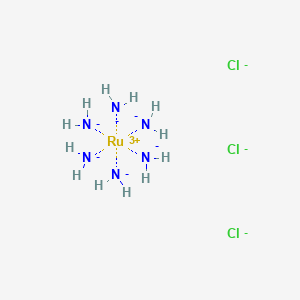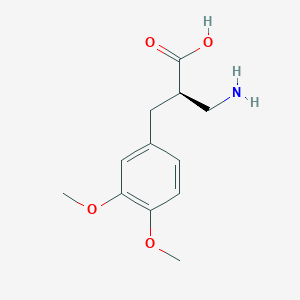
(R)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is an organic compound that features an amino group, a benzyl group substituted with two methoxy groups, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method involves the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protective group strategies to ensure the stability and solubility of intermediates. The use of Pd-catalyzed C-C bond formation reaction conditions is also common in industrial settings to facilitate the synthesis of the respective precursors .
化学反応の分析
Types of Reactions
®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar structure but lacks the amino group and propanoic acid moiety.
3-Acetoxy-2-methylbenzoic acid: Similar structure but has an acetoxy group instead of the amino group.
3,4-Dimethoxybenzylamine: Similar structure but lacks the propanoic acid moiety.
Uniqueness
®-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is unique due to the presence of both the amino group and the propanoic acid moiety, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |
InChIキー |
ILYZSLDASQJSIG-SECBINFHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C[C@H](CN)C(=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)

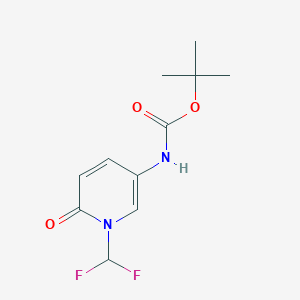
![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
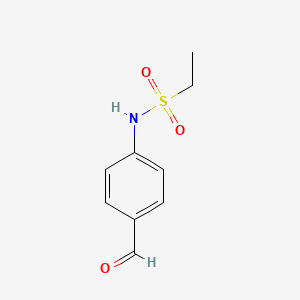
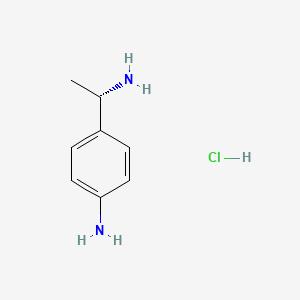

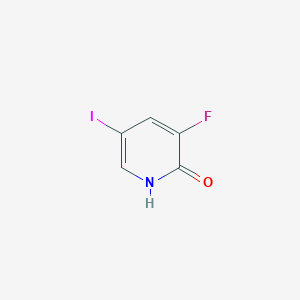
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
